![molecular formula C6H5Cl2NO B1590545 3,5-Dichloro-2-hydroxy-4-methylpyridine CAS No. 58236-72-9](/img/structure/B1590545.png)
3,5-Dichloro-2-hydroxy-4-methylpyridine
Overview
Description
3,5-Dichloro-2-hydroxy-4-methylpyridine is a chemical compound with the molecular formula C6H5Cl2NO . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of 3,5-Dichloro-2-hydroxy-4-methylpyridine is 178.02 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere at room temperature . The boiling point is not specified .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3,5-Dichloro-2-hydroxy-4-methylpyridine: serves as a precursor in the synthesis of various heterocyclic compounds. Its reactive chloro and hydroxy groups make it a versatile starting material for constructing complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Ligand for Transition Metal Complexes
This compound can act as a ligand for transition metals, forming complexes that are useful in catalysis and material science. The ability to coordinate with metals through its nitrogen and oxygen atoms allows for the creation of catalysts that can be employed in organic synthesis and industrial processes .
Building Block for Drug Discovery
In medicinal chemistry, 3,5-Dichloro-2-hydroxy-4-methylpyridine is utilized as a building block for drug discovery. Its structural motif is found in many biologically active molecules, making it a valuable compound for constructing libraries of potential therapeutic agents .
Research in Plant Protection Agents
The compound has applications in the research of chemical plant protection agents. It can be used to develop new pesticides or herbicides, contributing to the agricultural industry by providing solutions to control pests and weeds .
Environmental Applications
Due to its chemical properties, 3,5-Dichloro-2-hydroxy-4-methylpyridine has potential environmental applications. It could be used in the remediation of pollutants or as a building block for environmentally friendly materials.
Organic Synthesis Intermediates
It serves as an intermediate in organic synthesis, particularly in the preparation of compounds with pyridine rings. This is crucial for synthesizing molecules with specific functionalities required in various chemical industries .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as reagents or indicators due to their ability to undergo specific reactions that are easily detectable and measurable .
Material Science
Lastly, 3,5-Dichloro-2-hydroxy-4-methylpyridine can contribute to material science by being incorporated into polymers or other materials to impart desired chemical properties, such as increased resistance to degradation or improved thermal stability .
Safety and Hazards
The compound is labeled with a warning signal word. Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
3,5-dichloro-4-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPMAUWJQXMIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483318 | |
Record name | 3,5-DICHLORO-2-HYDROXY-4-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-hydroxy-4-methylpyridine | |
CAS RN |
58236-72-9 | |
Record name | 3,5-DICHLORO-2-HYDROXY-4-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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